(2S,5S)-5-Carboxymethylproline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
LIZWYFXJOOUDNV-WHFBIAKZSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@H](N[C@@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Synonyms |
(2S,5S)-trans-carboxymethylPro (2S,5S)-trans-carboxymethylproline |
Origin of Product |
United States |
Fractionation and Chromatography:crude Extracts Are Complex Mixtures Requiring Further Separation. a Variety of Liquid Chromatography Techniques Are Employed for This Purpose:
Low-Pressure Liquid Chromatography (LPLC): Techniques like vacuum liquid chromatography (VLC) or flash chromatography are often used for the initial fractionation of the crude extract. rsc.org These methods use stationary phases like silica (B1680970) gel or Sephadex LH-20. rsc.org
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution. Reversed-phase (e.g., C18) columns are commonly used, where polar compounds like (2S,5S)-5-Carboxymethylproline elute early with highly aqueous mobile phases. rsc.orgmdpi.com
Chiral Chromatography: Since this compound is a chiral molecule, separating it from other stereoisomers requires chiral chromatography. This can be achieved using chiral stationary phases (CSPs), such as those based on polysaccharides or derivatized amino acids (e.g., D-penicillamine). rsc.orgnih.govresearchgate.net For instance, HPLC methods using columns like Chiralpak AD-H have been successfully developed for separating various proline derivatives. nih.govresearchgate.net
Gas Chromatography (GC): GC analysis is possible after derivatization to increase the volatility of the amino acid. A common two-step process involves methylation followed by acetylation (e.g., with trifluoroacetic anhydride) to protect the active hydrogens on the carboxyl and amino groups, allowing for successful chiral GC analysis. sigmaaldrich.com
The specific combination of these methods is tailored to the source material and the scale of the purification, with the ultimate goal of obtaining the pure compound for structural elucidation and further study. rsc.org
Compound Names Table
| Compound Name |
|---|
| This compound |
| (5R)-carbapen-2-em-3-carboxylic acid |
| (S)-1-pyrroline-5-carboxylate |
| L-glutamate semialdehyde |
| Malonyl-CoA |
| Thienamycin |
| (2S,5S)-pyrrolidine-2,5-dicarboxylic acid |
Biosynthetic Pathways and Enzymatic Mechanisms
Carboxymethylproline Synthase (CarB/ThnE) as the Key Catalytic Enzyme
The central enzyme responsible for the synthesis of (2S,5S)-5-Carboxymethylproline is Carboxymethylproline Synthase, identified as CarB in Pectobacterium carotovorum and ThnE in Streptomyces cattleya. scispace.comrsc.org This enzyme catalyzes the inaugural and committed step in the biosynthetic pathway of the simplest carbapenem (B1253116), (5R)-carbapen-2-em-3-carboxylate. nih.govnih.gov The reaction involves the condensation of two primary metabolites to form the carboxymethylproline ring structure. nih.gov CarB is a fascinating enzyme as it facilitates multiple chemical transformations in a single catalytic cycle, including C-C and C-N bond formation, as well as an acyl-coenzyme A hydrolysis reaction. nih.govebi.ac.uk
Carboxymethylproline synthase (CarB/ThnE) is a distinguished member of the crotonase superfamily. nih.govnih.govnih.gov This superfamily is characterized by a conserved protein fold, typically forming a trimer or a dimer of trimers. nih.govwikipedia.org The core structure consists of repeating β-β-α units that assemble into two nearly perpendicular β-sheets surrounded by α-helices. researchgate.net A key feature of crotonase superfamily enzymes is the presence of a conserved oxyanion hole, formed by two backbone NH groups, which is crucial for stabilizing enolate or oxyanion intermediates during catalysis. nih.govwikipedia.org While the superfamily is known for a wide range of reactions, CarB is unique in that it catalyzes C-C and C-N bond formation, decarboxylation, and thioester hydrolysis in one continuous process. nih.govnih.gov
The catalytic activity of Carboxymethylproline Synthase is dependent on its specific recognition of two primary substrates.
Initially, it was proposed that CarB utilized acetyl-CoA as a substrate; however, subsequent research definitively identified malonyl-CoA as the correct and efficient substrate. nih.gov In the absence of its co-substrate, L-glutamate semialdehyde, CarB has been observed to catalyze the decarboxylation of malonyl-CoA to acetyl-CoA. nih.gov The enzyme contains a conserved oxyanion hole that is believed to be essential for the decarboxylation of malonyl-CoA and the stabilization of the resulting enolate intermediate, a critical step for the subsequent C-C bond formation. nih.govebi.ac.uk The Michaelis-Menten constant (K_m) for malonyl-CoA has been determined to be 0.0027 mM, with a catalytic rate constant (k_cat) of 1.7 sec⁻¹, indicating a high affinity and turnover rate for this substrate. uniprot.org
The second substrate for Carboxymethylproline Synthase is L-glutamate semialdehyde, which exists in a spontaneous equilibrium with (S)-1-pyrroline-5-carboxylate (L-P5C) and 5-hydroxyproline (B3207377) in solution. scispace.comwikipedia.org CarB catalyzes the reaction of malonyl-CoA with this equilibrating mixture to produce this compound. scispace.com The enzyme demonstrates a high affinity for L-P5C, with a reported K_m value of 0.0015 mM and a k_cat of 1.52 sec⁻¹. uniprot.org Structural studies have revealed that upon substrate binding, conformational changes occur within the enzyme's active site, specifically involving the residue His229, which is located in the cavity predicted to bind L-glutamate semialdehyde. nih.gov
Research has explored the capacity of Carboxymethylproline Synthase to accept substrates other than its natural ones. Studies have shown that CarB can utilize methylmalonyl-CoA as a substrate, leading to the formation of 6-methyl-(2S,5S)-carboxymethylproline. nih.gov This demonstrates a degree of flexibility in the enzyme's active site. Further investigations into alternate substrates have been conducted by synthesizing analogues of L-glutamate semialdehyde with varying chain lengths. rsc.org While incubation with D-glutamate semialdehyde resulted only in the uncoupled turnover of malonyl-CoA, engineered variants of CarB have shown the ability to accommodate bulkier substituents at the C-2 position of malonyl-CoA. scispace.comox.ac.uk For instance, substituting the tryptophan residue at position 79 with smaller residues like phenylalanine or alanine (B10760859) increased the enzyme's capacity to process bulkier malonyl-CoA analogues. scispace.com These findings highlight the potential for engineering CarB to produce a variety of functionalized N-heterocycles. rsc.org
The catalytic mechanism of Carboxymethylproline Synthase is a complex, multi-step process. It begins with the decarboxylation of malonyl-CoA, which is facilitated by the conserved oxyanion hole that stabilizes the resulting enolate intermediate. nih.govebi.ac.uk This enolate then acts as a nucleophile, attacking the imine form of L-pyrroline-5-carboxylate in a C-C bond forming reaction. scispace.com This is followed by the formation of a C-N bond to create the proline ring. nih.gov The final step is the hydrolysis of the resulting (2S,5S)-5-carboxymethylprolyl-CoA thioester intermediate, releasing the final product, this compound, and coenzyme A. scispace.comnih.gov The side chain of the glutamate (B1630785) residue at position 131 (Glu131) has been identified as playing a crucial role in both the C-C bond formation and the final hydrolysis step, but not in the initial decarboxylation. nih.govuniprot.org Isotopic labeling experiments have helped to elucidate this pathway, supporting a cyclization via 1,4-addition and ruling out a hydrolysis mechanism involving an anhydride (B1165640) intermediate. nih.gov
Mechanistic Studies of CarB-Catalyzed Reactions
C-C Bond Formation Processes
The initial and rate-determining step in the synthesis of this compound is the formation of a carbon-carbon bond. nih.govnih.govresearchgate.net This process is catalyzed by Carboxymethylproline Synthase (CarB), which facilitates the condensation of two precursor molecules: malonyl-CoA and L-glutamate-γ-semialdehyde. nih.govnih.govresearchgate.net
The reaction mechanism is initiated by the decarboxylation of malonyl-CoA. nih.govresearchgate.net This decarboxylation is a critical activation step, generating a highly reactive enolate intermediate. nih.govresearchgate.net The enolate then acts as a nucleophile, attacking the electrophilic carbon of the imine form of L-glutamate-γ-semialdehyde (L-pyrroline-5-carboxylate). researchgate.net This nucleophilic attack results in the formation of a new C-C bond, linking the two precursor molecules and forming the initial framework of the carboxymethylproline structure. researchgate.net
It is noteworthy that CarB is an unusual member of the crotonase superfamily, as it catalyzes this complex C-C bond formation, a function not typical for this enzyme family. nih.govuniprot.org The enzyme's active site is specifically configured to orchestrate this intricate reaction, guiding the substrates into the correct orientation for efficient bond formation. researchgate.net
C-N Bond Formation Processes
Following the initial carbon-carbon bond formation, the catalytic activity of Carboxymethylproline Synthase (CarB) extends to the formation of a crucial carbon-nitrogen bond, which results in the cyclization of the intermediate to form the characteristic pyrrolidine (B122466) ring of this compound. nih.govresearchgate.net
There are two proposed mechanisms for this C-N bond formation, depending on the form of the L-glutamate-γ-semialdehyde substrate. researchgate.net
Condensation onto the open-chain form: If the C-C bond formation occurs with the open-chain aldehyde form of L-glutamate-γ-semialdehyde, CarB then catalyzes a conjugate-addition type reaction. This involves the intramolecular attack of the nitrogen atom onto an electrophilic carbon, leading to the closure of the five-membered ring. researchgate.net
Condensation onto the cyclic imine form: Alternatively, if the initial C-C bond formation involves the cyclic imine form of the substrate (L-pyrroline-5-carboxylate), the pyrrolidine ring is already pre-formed. In this scenario, the subsequent steps focus on the hydrolysis of the CoA thioester. researchgate.net
Labeling studies have provided evidence that cyclization via a 1,4-addition mechanism is consistent with the observed outcomes, suggesting that the condensation likely occurs with the cyclic form of the substrate under certain conditions. nih.gov The versatility of CarB in catalyzing both C-C and C-N bond formations highlights its unique and complex role in carbapenem biosynthesis. nih.govresearchgate.net
Acyl-CoA Hydrolysis Activity
A critical step in the biosynthesis of this compound is the hydrolysis of the acyl-CoA thioester. nih.govresearchgate.netnih.gov This reaction is also catalyzed by Carboxymethylproline Synthase (CarB), demonstrating the multifunctional nature of this enzyme. nih.govnih.gov
Following the C-C and C-N bond formation events, the newly synthesized carboxymethylproline molecule remains attached to Coenzyme A (CoA) via a thioester linkage. researchgate.net To release the final product, this compound, this thioester bond must be cleaved.
CarB facilitates this hydrolysis by introducing a water molecule into the active site. nih.gov The enzyme positions the water molecule for a nucleophilic attack on the carbonyl carbon of the thioester. This attack breaks the C-S bond, releasing CoA and the final this compound product. nih.gov
Structural studies have identified a key amino acid residue, Glutamate-131 (Glu131), as playing a crucial role in this hydrolytic step. nih.gov The side chain of Glu131 is positioned within the active site to assist in the hydrolysis of the carboxymethylproline-CoA ester intermediate. nih.gov Labeling experiments have ruled out a mechanism involving an anhydride intermediate, which was a plausible alternative based on the mechanisms of other enzymes. nih.gov
Role of Enolate Intermediates and Oxy-Anion Hole Stabilization
A key feature of the catalytic mechanism of Carboxymethylproline Synthase (CarB) is the generation and stabilization of an enolate intermediate. nih.govresearchgate.net This is a common strategy employed by enzymes in the crotonase superfamily to facilitate a variety of reactions. researchgate.net
The process begins with the decarboxylation of malonyl-CoA, which results in the formation of a transient, high-energy enolate species. nih.govresearchgate.net This enolate is a potent nucleophile, poised to attack the electrophilic substrate, L-glutamate-γ-semialdehyde. researchgate.net
To control the reactivity of this powerful intermediate and prevent unwanted side reactions, CarB utilizes a structural feature known as an "oxy-anion hole." nih.govresearchgate.net This is a region within the enzyme's active site that is rich in positively charged or hydrogen-bond-donating amino acid residues. nih.govresearchgate.net These residues form a network of interactions that stabilize the negative charge on the oxygen atom of the enolate, effectively holding it in the correct orientation for the subsequent C-C bond formation. nih.govresearchgate.net
The oxy-anion hole is a conserved feature in the crotonase superfamily and is essential for the catalytic efficiency of CarB. nih.govresearchgate.net By stabilizing the enolate intermediate, the oxy-anion hole lowers the activation energy of the reaction, allowing for rapid and specific synthesis of this compound. nih.gov
Stereochemical Control of Product Formation
The biosynthesis of this compound by Carboxymethylproline Synthase (CarB) is a highly stereospecific process, yielding a product with a defined three-dimensional structure. nih.govresearchgate.netresearchgate.net This precise control over stereochemistry is crucial for the subsequent steps in the carbapenem biosynthetic pathway and ultimately for the biological activity of the final antibiotic. nih.govgenome.jp
CarB achieves this stereochemical control through the specific architecture of its active site. nih.govresearchgate.net The enzyme binds the substrates, malonyl-CoA and L-glutamate-γ-semialdehyde, in a precise orientation that dictates the direction of the nucleophilic attack and the subsequent bond formations. researchgate.net
The formation of the (2S,5S) stereoisomer is a result of the enolate intermediate attacking a specific face (the Re-face) of the imine form of L-glutamate-γ-semialdehyde (L-pyrroline-5-carboxylate). researchgate.net This directed attack ensures that the carboxymethyl group is added to the C5 position of the pyrrolidine ring with the correct S configuration, and that the existing stereocenter at C2 retains its S configuration. researchgate.net
Furthermore, CarB has been shown to accept alternative substrates, such as methylmalonyl-CoA, leading to the formation of methylated derivatives of carboxymethylproline. nih.govnih.gov Even in these cases, the enzyme exerts a degree of stereochemical control, producing a specific mixture of epimers. uniprot.org This ability to control the stereochemical outcome of the reaction is a testament to the highly evolved and specific nature of the CarB active site.
Structural Biology of CarB (e.g., Crystal Structures, Active Site Configuration)
The three-dimensional structure of Carboxymethylproline Synthase (CarB) has been elucidated through X-ray crystallography, providing invaluable insights into its catalytic mechanism. nih.govrcsb.org These structural studies have revealed that CarB, like other members of the crotonase superfamily, exists as a trimer in its functional state. nih.gov
The crystal structures of CarB have been solved in both the apo (unliganded) form and in complex with acetyl-CoA, a substrate analog. nih.gov These structures show that each monomer of the trimer contains a well-defined active site. A key feature of this active site is the presence of a conserved oxy-anion hole, which is crucial for stabilizing the enolate intermediate formed during the catalytic cycle. nih.gov
The active site is a cavity that is shaped to accommodate the two substrates, malonyl-CoA and L-glutamate-γ-semialdehyde. nih.govresearchgate.net Specific amino acid residues within this cavity are responsible for substrate binding and catalysis. For example, the side chain of Glutamate-131 (Glu131) is positioned to play a role in the hydrolysis of the final carboxymethylproline-CoA ester intermediate. nih.gov Another important residue is Histidine-229 (His229), which is located in the part of the cavity that binds L-glutamate-γ-semialdehyde and is involved in conformational changes upon substrate binding. nih.gov
The structural data obtained from these crystallographic studies have been instrumental in developing mechanistic hypotheses for the complex series of reactions catalyzed by CarB. nih.gov They have also provided a framework for site-directed mutagenesis studies aimed at altering the enzyme's substrate specificity and catalytic activity. nih.gov
Table 1: Crystallographic Data for Carboxymethylproline Synthase (CarB)
| PDB ID | Description | Resolution (Å) | Organism |
| 2A81 | Carboxymethylproline synthase (CarB) from Pectobacterium carotovorum, complexed with acetyl CoA and bicine | 2.24 | Pectobacterium carotovorum |
Data sourced from the RCSB Protein Data Bank. rcsb.org
Conformational Dynamics upon Ligand Binding
The binding of substrates to Carboxymethylproline Synthase (CarB) is not a simple lock-and-key event but rather a dynamic process that involves significant conformational changes in the enzyme. nih.govrcsb.org These changes are essential for properly positioning the substrates for catalysis and for facilitating the sequential steps of the reaction.
Comparison of the crystal structures of CarB in its apo (unliganded) state and in complex with acetyl-CoA has revealed these conformational shifts. nih.gov One of the most notable changes occurs in the region of the active site that is predicted to bind L-glutamate-γ-semialdehyde. nih.gov
Upon binding of the co-substrate, a specific amino acid residue, Histidine-229 (His229), undergoes a conformational change. nih.gov This movement is thought to be critical for optimizing the geometry of the active site for the C-C bond formation reaction. nih.gov It is likely that this initial binding event triggers a cascade of smaller conformational adjustments throughout the active site, creating an environment that is perfectly tuned for the subsequent catalytic steps. nih.govrcsb.org
These ligand-induced conformational changes are a common feature of enzyme catalysis and highlight the flexibility and adaptability of protein structures. cazypedia.orgnih.gov In the case of CarB, these dynamics are crucial for its ability to orchestrate a complex series of chemical transformations with high specificity and efficiency. nih.gov
Kinetic Analysis of CarB Activity
Kinetic analyses have been instrumental in elucidating the efficiency and substrate affinity of CarB, a member of the crotonase superfamily. uniprot.orgox.ac.uknih.gov This enzyme catalyzes the first committed step in the biosynthesis of (5R)-carbapen-2-em-3-carboxylate. uniprot.orgnih.gov The reaction involves the condensation of malonyl-CoA with (S)-1-pyrroline-5-carboxylate. uniprot.org
Steady-state kinetic studies have been employed to determine the key kinetic parameters for CarB, such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat). uniprot.orgunej.ac.idnih.gov The K_M value indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate. teachmephysiology.com The k_cat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. teachmephysiology.com
For the CarB enzyme from Pectobacterium carotovorum, the kinetic parameters have been determined for its primary substrates. uniprot.org The K_M for malonyl-CoA is 0.0027 mM, and the K_M for (S)-1-pyrroline-5-carboxylate is 0.0015 mM. uniprot.org The turnover number, k_cat, was found to be 1.7 s⁻¹ with malonyl-CoA as the substrate and 1.52 s⁻¹ with (S)-1-pyrroline-5-carboxylate as the substrate. uniprot.org
| Substrate | K_M (mM) | k_cat (s⁻¹) | Source |
|---|---|---|---|
| Malonyl-CoA | 0.0027 | 1.7 | uniprot.org |
| (S)-1-Pyrroline-5-carboxylate | 0.0015 | 1.52 | uniprot.org |
Enzyme kinetics are typically studied under steady-state conditions, where the concentration of the enzyme-substrate complex remains relatively constant over time. teachmephysiology.compearson.com This phase occurs shortly after the initial pre-steady-state phase, which is often very brief. teachmephysiology.com Steady-state analysis of CarB confirms its activity and substrate specificity. uniprot.org For instance, it was demonstrated that CarB efficiently uses malonyl-CoA, not acetyl-CoA, as the substrate for condensation with glutamate semi-aldehyde. nih.gov In the absence of the glutamate-derived substrate, CarB was shown to catalyze the decarboxylation of malonyl-CoA to acetyl-CoA. nih.gov
Subsequent Transformations of this compound in Metabolic Pathways
Following its synthesis by CarB, this compound (CMP) serves as a crucial substrate for the next enzymes in the carbapenem biosynthetic pathway.
Role as an Intermediate in Carbapenem Biosynthesis
This compound is firmly established as the first committed intermediate in the biosynthesis of (5R)-carbapenem-2-em-3-carboxylic acid, the simplest carbapenem antibiotic. uniprot.orgnih.govnih.gov The biosynthesis of this parent carbapenem is remarkably efficient, requiring only three enzymes: CarB, CarA, and CarC. nih.govbenthamscience.com CarB, a carboxymethylproline synthase, catalyzes the formation of (2S,5S)-CMP from the precursors malonyl-CoA and L-pyrroline-5-carboxylate (L-P5C). nih.govresearchgate.netnih.gov This reaction is considered a common step in the pathways leading to various carbapenem antibiotics, including thienamycin. researchgate.netbrad.ac.uk The formation of (2S,5S)-CMP acts as a "stereochemical gateway" for the entire pathway. researchgate.net
Interaction with Carbapenam (B8450946) Synthetase (CarA) and Carbapenem Synthase (CarC)
Once formed, this compound is the specific substrate for the second enzyme in the pathway, Carbapenam Synthetase (CarA). nih.govnih.gov CarA is an ATP-dependent enzyme that catalyzes the formation of the bicyclic β-lactam ring. nih.govdrugbank.comrcsb.org This reaction converts (2S,5S)-CMP into (3S,5S)-carbapenam-3-carboxylic acid, the precursor to all known naturally occurring carbapenems. researchgate.netnih.gov The crystal structure of CarA in complex with its substrate (2S,5S)-CMP and an ATP analog has been determined, revealing key details of the substrate binding pocket. rcsb.org
The (3S,5S)-carbapenam product of the CarA reaction then interacts with the third enzyme, Carbapenem Synthase (CarC). nih.gov CarC is a non-heme iron α-ketoglutarate-dependent oxygenase that performs two critical transformations. nih.govnih.gov First, it catalyzes an unusual epimerization at the C-5 position, inverting the stereochemistry from the (3S,5S)-carbapenam to a (3S,5R)-derivative. nih.govnih.gov This stereoinversion is crucial, as the C5 configuration established by CarB is opposite to that found in all naturally active carbapenem antibiotics. nih.gov Following the inversion, CarC catalyzes the desaturation of the C2-C3 bond, producing the final, biologically active (5R)-carbapen-2-em-3-carboxylic acid core. nih.govresearchgate.netnih.gov
Formation of the this compound-CoA Intermediate
The formation of this intermediate is the result of a complex, multi-step mechanism housed within the single active site of CarB. nih.govnih.gov The process begins with the binding of malonyl-CoA. CarB then catalyzes the decarboxylation of malonyl-CoA to generate an acetyl-CoA enolate intermediate. nih.govnih.gov This highly reactive enolate is stabilized within the enzyme's active site by a conserved feature of the crotonase superfamily known as the oxyanion hole. nih.govscispace.com
Following its generation, the stabilized enolate intermediate performs a nucleophilic attack on the carbon of the imine form of L-P5C. scispace.com This results in the formation of a new carbon-carbon bond and the creation of the (2S,5S)-5-carboxymethylprolyl-CoA thioester intermediate. nih.govscispace.com This intermediate has been identified in studies of the CarB reaction mechanism. nih.gov
However, this CoA ester is transient and does not dissociate from the enzyme. CarB itself facilitates the final step: the hydrolysis of the thioester bond of the (2S,5S)-5-carboxymethylprolyl-CoA intermediate. nih.govnih.gov This hydrolytic release yields the final product, this compound, and free Coenzyme A (CoA), completing the first committed step of carbapenem biosynthesis. nih.govnih.gov The side chain of the amino acid residue Glu-131 in CarB has been identified as playing a critical role in this final hydrolysis step. nih.gov
Table 1: Enzymatic Formation of this compound
| Enzyme | EC Number | Substrates | Intermediate | Product | Source Organism (Example) |
|---|
Data sourced from multiple references. uniprot.orggenome.jpqmul.ac.uk
Table 2: Reported Kinetic Parameters for CarB from P. carotovorum
| Substrate | K_M (mM) | k_cat (s⁻¹) |
|---|---|---|
| Malonyl-CoA | 0.0027 | 1.7 |
Data sourced from UniProtKB. uniprot.org
Synthetic Methodologies and Analog Development
Chemoenzymatic Synthesis of (2S,5S)-5-Carboxymethylproline
The primary route for synthesizing this compound, also known as (2S,5S)-t-CMP, is chemoenzymatic. scispace.com This approach leverages the catalytic efficiency and stereospecificity of enzymes, particularly carboxymethylproline synthases (CMPSs). scispace.com The key enzymatic reaction involves the condensation of two primary substrates: malonyl-CoA and L-glutamate semialdehyde (which exists in equilibrium with L-pyrroline-5-carboxylate). smolecule.comnih.govresearchgate.net This reaction is catalyzed by the enzyme Carboxymethylproline synthase (CarB), a member of the crotonase superfamily, which facilitates the formation of both a C-C and a C-N bond. scispace.comresearchgate.net
Optimizing the production of this compound is crucial for its application in further synthetic steps, such as the generation of carbapenem (B1253116) antibiotics. Research has focused on enhancing the efficiency of the enzymatic pathway. One successful strategy involves creating tandem enzyme-catalyzed reactions. scispace.com For example, the malonyl-CoA synthetase MatB can be coupled with CarB. scispace.com This allows for the in situ generation of the malonyl-CoA substrate from the more accessible starting material, malonic acid, which is then directly used by CarB. scispace.com
The enzymes central to the synthesis of this compound are often produced using recombinant DNA technology to ensure a reliable and high-purity supply. nih.gov The gene encoding Carboxymethylproline synthase (CarB), typically from Pectobacterium carotovorum, is expressed in a host organism like E. coli. nih.govrsc.org Following overexpression, the recombinant CarB enzyme is isolated and purified from the cell lysate using standard protein purification techniques, such as chromatography. nih.govlevprot.com Purified recombinant CarB has been shown to exist predominantly as a trimer. nih.gov
Similarly, other enzymes involved in the broader carbapenem biosynthesis pathway, such as carbapenam (B8450946) synthetase (CarA) and carbapenem synthase (CarC), have been recombinantly expressed and purified. nih.govnih.gov This allows for the reconstitution of multi-step pathways in vitro, enabling the conversion of malonyl-CoA into the carbapenam core structure and providing a platform for detailed mechanistic studies and synthetic applications. nih.gov
Design and Chemical Synthesis of this compound Analogs
The development of analogs of this compound is driven by the need for new research probes and precursors for novel antibiotics. The inherent flexibility of the enzymatic system, particularly the CarB enzyme, allows for the creation of a diverse range of derivatives. By employing engineered CMPSs and providing them with analogs of their natural substrates, researchers can synthesize functionalized 5-, 6-, and 7-membered N-heterocycles. scispace.comnih.gov
Achieving high stereoselectivity is a critical challenge in the synthesis of complex molecules like proline derivatives. Protein engineering of carboxymethylproline synthases has emerged as a powerful tool to control the stereochemical outcome of the reaction. researchgate.net While wild-type CarB may produce a mixture of stereoisomers when presented with a substituted substrate like methylmalonyl-CoA, targeted mutations in the enzyme's active site can dramatically alter this ratio. scispace.comresearchgate.net
The functionalization of the this compound scaffold provides access to a variety of molecular probes for biological research. The enzymatic approach is highly adaptable; CMPSs have been shown to accept not only analogs of malonyl-CoA but also derivatives of L-glutamate semialdehyde. scispace.com This substrate promiscuity, especially when enhanced through protein engineering, enables the synthesis of N-heterocycles with varied ring sizes and functional groups at different positions. scispace.comnih.gov These novel compounds can then be used as building blocks in chemical synthesis or as tools to probe enzyme mechanisms. For example, the enzymatically produced proline analogs can be converted into di- and tri-substituted bicyclic β-lactams using carbapenam synthetase (CarA), providing access to novel carbapenam structures. researchgate.netscribd.com
Methylated derivatives of this compound represent a significant class of analogs studied for their potential to become new antibiotic precursors. The CarB enzyme can naturally accept methylmalonyl-CoA as a substrate to produce 6-methyl-(2S,5S)-carboxymethylproline. nih.govnih.gov However, the wild-type enzyme typically yields a mixture of the (6R) and (6S) epimers. scispace.com
To overcome this lack of selectivity, protein engineering has been extensively applied. By creating variants of CarB with mutations in the active site, researchers have successfully guided the synthesis toward a single desired stereoisomer. researchgate.net These studies demonstrate that strategic mutations can yield enzyme variants capable of producing either the (6R)- or (6S)-methylated product with high selectivity. scispace.comresearchgate.net Further research has expanded this to the creation of dimethyl-substituted derivatives, including those with a quaternary center, by combining engineered CMPSs with appropriately substituted substrates. researchgate.net
The table below summarizes the stereoselective outcomes achieved with different CarB enzyme variants when reacting with methylmalonyl-CoA and L-GHP.
Table 1: Stereoselectivity of Engineered CarB Variants in the Synthesis of 6-methyl-t-CMP
| Enzyme Variant | Product Ratio ((6R) : (6S)) | Isolated Yield | Reference |
|---|---|---|---|
| Wild-type CarB | ~1 : 1 | - | scispace.com |
| CarB W79F | 1 : 1.5 | 60% | scispace.com |
| CarB W79A | 1 : 1.2 | 55% | scispace.com |
Functionalization and Derivatization for Research Probes
Other Side-Chain Modifications
The core structure of this compound (t-CMP) serves as a versatile scaffold for various side-chain modifications. Research has demonstrated that engineered carboxymethylproline synthases (CMPSs), such as CarB from Pectobacterium carotovorum and ThnE from Streptomyces cattleya, can accommodate analogs of their natural substrates, malonyl-CoA and L-glutamate semialdehyde (L-GHP), to generate novel derivatives. scispace.comnih.gov
By employing engineered CMPSs, it is possible to produce 5-carboxymethylproline derivatives functionalized at different positions of the proline ring, including C-2, C-3, C-4, or C-5. scispace.com A key strategy involves the enzymatic reaction of L-GHP with various C-2 alkylated malonyl-CoA derivatives. For instance, when C-2 epimeric methylmalonyl-CoA is incubated with the CarB enzyme and L-GHP, it yields a roughly 1:1 mixture of the (6R)- and (6S)-epimers of 6-methyl-t-CMP. scispace.com Similarly, using ethylmalonyl-CoA results in a mixture of (6R)- and (6S)-epimers of 6-ethyl-t-CMP. scispace.com
To enhance stereocontrol, tandem enzyme systems have been developed. One such system couples the malonyl-CoA synthetase (MatB) from Streptomyces coelicolor with engineered CMPS variants. scispace.comresearchgate.net MatB catalyzes the formation of (2R)-alkylmalonyl-CoA from achiral alkyl-substituted malonic acids. scispace.comresearchgate.net Subsequent reaction with L-GHP, catalyzed by an engineered CarB (e.g., CarB W79A or W79F variants), enables the stereoselective production of the corresponding 6-alkyl-5-carboxymethylproline derivatives. scispace.comresearchgate.net This coupled enzymatic approach has been successfully used to synthesize a range of 6-alkyl-t-CMP derivatives with varying alkyl chain lengths. researchgate.net
| Starting C-2 Substituted Malonic Acid | Resulting 6-Alkyl-t-CMP Derivative |
|---|---|
| Allylmalonic acid | 6-Allyl-t-CMP |
| n-Propylmalonic acid | 6-n-Propyl-t-CMP |
| n-Butylmalonic acid | 6-n-Butyl-t-CMP |
| Isobutylmalonic acid | 6-Isobutyl-t-CMP |
| n-Pentylmalonic acid | 6-n-Pentyl-t-CMP |
| Isopentylmalonic acid | 6-Isopentyl-t-CMP |
| n-Hexylmalonic acid | 6-n-Hexyl-t-CMP |
| n-Heptylmalonic acid | 6-n-Heptyl-t-CMP |
| n-Octylmalonic acid | 6-n-Octyl-t-CMP |
CoA Ester Derivatives
The biosynthesis of this compound catalyzed by CarB proceeds through a Coenzyme A (CoA) thioester intermediate. scispace.comresearchgate.net The proposed mechanism involves the reaction of an enolate intermediate, generated from the decarboxylation of malonyl-CoA, with the imine form of L-GHP (L-pyrroline-5-carboxylate). scispace.comresearchgate.net This C-C bond formation yields the this compound-CoA thioester, which is subsequently hydrolyzed to release the final product, t-CMP, and Coenzyme A. scispace.comresearchgate.netbrad.ac.uk
The existence of this compound-CoA as a distinct chemical entity is confirmed, and it is recognized as a derivative of Coenzyme A. medchemexpress.com Further research has explored the synthesis and reactivity of analogues of the malonyl-CoA substrate to probe the enzyme's mechanism and expand its synthetic utility. Carba-, amide-, and ester-analogues of the thioester bond of malonyl coenzyme A have been prepared and tested. scispace.comrsc.org
Incubation of a carba-analogue with the enzyme system led to the formation of the corresponding carba(dethia)-t-CMP-CoA derivative. scispace.com When an ester analogue was used, it was converted to both the corresponding oxa(dethia)CoA ester and free t-CMP, suggesting that the hydrolysis of the ester intermediate might be slower compared to the native thioester. scispace.com The amide analogue, however, did not yield a detectable product. scispace.com These studies underscore the critical role of the CoA ester in the enzymatic synthesis and open avenues for creating modified proline derivatives through precursor-directed biosynthesis.
| Malonyl-CoA Analogue | Observed Product(s) |
|---|---|
| Carba-analogue (Thioester S replaced with CH₂) | carba(dethia)-t-CMP-CoA derivative |
| Ester-analogue (Thioester S replaced with O) | oxa(dethia)CoA ester and this compound (t-CMP) |
| Amide-analogue (Thioester S replaced with NH) | No detectable product |
Applications of this compound and Analogs as Chiral Building Blocks in Organic Synthesis
The defined stereochemistry of this compound makes it a valuable chiral building block in organic synthesis. smolecule.com Its rigid pyrrolidine (B122466) ring and multiple functional groups can be exploited to construct more complex chiral molecules, particularly pharmaceuticals and other biologically active compounds. scispace.comsmolecule.com
A significant application lies in its role as a precursor for the synthesis of functionalized N-heterocycles. scispace.com As detailed previously, engineered CMPS enzymes can utilize t-CMP and its derivatives to create a variety of substituted 5- and 6-membered N-heterocycles, which are important structural motifs in many natural products and drugs. scispace.comresearchgate.net
Furthermore, this compound is a key intermediate in the biosynthesis of carbapenem antibiotics. nih.govresearchgate.net The enzyme carbapenam synthetase (CarA) catalyzes the ATP-dependent cyclization of t-CMP to form the bicyclic β-lactam core of carbapenams. nih.govscribd.com By combining engineered CMPSs with CarA in tandem enzymatic systems, it is possible to synthesize di- and tri-substituted bicyclic β-lactams. nih.govscribd.com This chemoenzymatic strategy provides an asymmetric route to functionalized carbapenams with three contiguous chiral centers, which is of great interest for the development of new antibiotics. nih.gov The ability to generate stereoselectively functionalized N-heterocycles and β-lactam cores highlights the utility of this compound and its analogs as powerful tools in modern asymmetric synthesis. nih.govsmolecule.com
Biochemical and Molecular Biological Studies
Role of (2S,5S)-5-Carboxymethylproline in Cellular Metabolism
This compound (CMP) is a crucial intermediate in the biosynthesis of carbapenem (B1253116) antibiotics, a class of potent β-lactam antibiotics. smolecule.comnih.gov Its metabolic role is primarily centered within the carbapenem biosynthetic pathway found in certain bacteria, such as Pectobacterium carotovorum and Streptomyces species. nih.govresearchgate.netresearchgate.net
The formation of this compound is the first committed step in this pathway. nih.govuniprot.org It is synthesized through the enzymatic condensation of two primary metabolites: malonyl-CoA, a key component of fatty acid synthesis, and L-glutamate semialdehyde, which exists in equilibrium with (S)-1-pyrroline-5-carboxylate (P5C), an intermediate in proline metabolism. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme carboxymethylproline synthase (CarB), a member of the crotonase superfamily. researchgate.netuniprot.orgnih.gov The synthesis of this compound thus represents a key metabolic branch point, diverting precursors from primary metabolic pathways towards the production of secondary metabolites. researchgate.net
Once formed, this compound serves as the direct precursor for the formation of the carbapenam (B8450946) core structure. researchgate.netnih.gov The enzyme carbapenam synthetase (CarA) utilizes ATP to catalyze the cyclization of this compound, forming the characteristic bicyclic β-lactam ring of the carbapenam skeleton. researchgate.netnih.govenzyme-database.org This positions this compound as an essential building block for a significant family of antibiotics. smolecule.com The compound has also been identified as a metabolite in the protozoan Trypanosoma brucei, suggesting its potential involvement in other biological systems beyond antibiotic synthesis, though this role is less characterized. nih.gov
| Precursors | Enzyme | Product | Metabolic Pathway |
| Malonyl-CoA, (S)-1-pyrroline-5-carboxylate | Carboxymethylproline synthase (CarB) | This compound | Carbapenem Biosynthesis |
| This compound, ATP | Carbapenam synthetase (CarA) | (3S,5S)-Carbapenam-3-carboxylate, AMP, Diphosphate | Carbapenem Biosynthesis |
Mechanistic Interrogations of Enzyme-Substrate Interactions
The unique structure of this compound has made it a subject of detailed studies to understand the mechanisms of the enzymes that act upon it, particularly carbapenam synthetase (CarA).
The interaction between this compound and carbapenam synthetase (CarA) has been elucidated through structural and kinetic studies. Crystal structures of CarA from Erwinia carotovora complexed with this compound and an ATP analog have provided detailed insights into the enzyme's active site. rcsb.orgrhea-db.org
These studies reveal that the binding of ATP precedes the binding of this compound in a Bi-Ter kinetic mechanism. nih.gov The substrate, this compound, sits (B43327) in a specific binding pocket within the C-terminal synthetase domain of the enzyme. rcsb.org Analysis of the binding site indicates that each moiety of the substrate plays a role in its proper positioning and recognition. nih.gov Variations in the substrate binding pocket of CarA, when compared to the homologous enzyme β-lactam synthetase, reflect the different substrate specificities of the two enzymes. rcsb.org The binding of the substrate is crucial for the subsequent catalytic step, which involves the ATP-dependent formation of an acyladenylate intermediate, leading to the closure of the β-lactam ring. nih.govrcsb.org
| Enzyme | Substrate(s) | PDB Code of Complex | Key Binding Site Features |
| Carbapenam Synthetase (CarA) | This compound, ATP analog | 1Q19 | Highly conserved ATP binding site; specific substrate binding pocket reflecting substrate structure. rcsb.org |
| Carboxymethylproline Synthase (CarB) | Acetyl-CoA (analog) | 1UOK | Conserved oxy-anion hole; cavity for L-glutamate semialdehyde binding. nih.gov |
In the context of the broader carbapenem biosynthetic pathway, feedback inhibition is a known regulatory mechanism. For instance, the enzyme glutamate (B1630785) 5-kinase (ProB), which is involved in the synthesis of the precursor glutamate, can be feedback-inhibited by proline. pnnl.gov However, current research does not specifically indicate that this compound itself acts as an allosteric regulator or is directly involved in a feedback inhibition loop. pnnl.govreddit.comlibretexts.orgbioninja.com.au Allosteric regulation typically involves a molecule binding to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. libretexts.orgbioninja.com.au While this is a common strategy for controlling metabolic pathways, direct evidence for this compound functioning in this capacity is not present in the available literature.
Probing Protein Structure and Function with Proline Analogs
The rigid, cyclic structure of proline confers unique conformational constraints on a polypeptide chain. Proline and its analogs are therefore valuable tools for investigating protein structure, folding, and stability.
| Proline Analog | Effect on Protein Structure | Reference Principle |
| (2S,4R)-4-Fluoroproline | Stabilizes Cγ-exo ring pucker, can increase conformational stability. plos.orgnih.gov | Pre-organization of polypeptide chain reduces entropic cost of folding. plos.org |
| Generic Proline Substitution | Can increase or decrease stability depending on context; often reduces entropy of unfolding. nih.gov | The rigid structure of proline restricts backbone conformation. nih.gov |
Peptidyl-prolyl isomerases (PPIs) are enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue. nih.govmdpi.comguidetopharmacology.org This isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in various cellular processes. guidetopharmacology.org The activity of PPIs is crucial for the correct folding and function of many proteins. nih.govmdpi.com Proline analogs can modulate the activity of PPIs. By altering the electronic and steric properties of the pyrrolidine (B122466) ring, these analogs can affect their recognition and turnover by PPIs. While there is no specific research detailing the interaction between this compound and PPIs, it is conceivable that as a proline derivative, it could potentially interact with the active site of these enzymes. The study of how different proline analogs affect PPI activity provides insight into the structural requirements for substrate binding and catalysis by this important class of enzymes. guidetopharmacology.org
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling has been a critical tool in deciphering the biosynthetic pathway and reaction mechanisms leading to the formation of this compound. These studies, employing stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), have provided profound insights into substrate stereospecificity, bond formation, and the nature of enzymatic intermediates.
The primary enzyme responsible for the synthesis of this compound is Carboxymethylproline Synthase (CarB), a member of the crotonase superfamily. nih.govnih.gov CarB catalyzes the condensation of L-glutamate semialdehyde (L-GSA) (which exists in equilibrium with L-pyrroline-5-carboxylate) and malonyl-CoA. nih.govresearchgate.net Isotopic labeling experiments have been fundamental in confirming the substrates and understanding the stereochemical course of this reaction.
One key area of investigation has been the stereospecificity of CarB towards its amino acid substrate. To probe this, researchers synthesized various stereoselectively deuterium-labeled derivatives of L-glutamate semialdehyde. rsc.org When L-glutamate semialdehyde was incubated with CarB and malonyl-CoA, the expected product, this compound, was formed. ox.ac.uk However, when the stereoisomer D-glutamate semialdehyde was used as the substrate, the enzyme only catalyzed the uncoupled turnover of malonyl-CoA without forming the proline derivative. ox.ac.ukresearchgate.net This demonstrates the strict stereoselectivity of CarB for the L-enantiomer of the glutamate semialdehyde substrate.
Further mechanistic details of the C-C and C-N bond formation steps have been elucidated using labeled substrates. nih.gov Studies using labeled L-pyrroline-5-carboxylate and dimethylmalonyl-CoA led to the production of deuterated (2S,5S)-6,6′-dimethyl-trans-carboxymethylproline. researchgate.net The results from these labeling experiments are consistent with a cyclization mechanism occurring via a 1,4-addition. ebi.ac.ukox.ac.uk Moreover, these studies helped to exclude alternative mechanistic possibilities, such as a hydrolysis pathway proceeding through an anhydride (B1165640) intermediate. nih.govebi.ac.uk The CoA ester of this compound was identified as an intermediate in the reaction catalyzed by CarB. researchgate.net
Isotopic labeling has also been used to trace the origin of the proline ring itself. Experiments with L-proline labeled at the C-5 position with deuterium or tritium (B154650) were conducted. acs.org The label was found incorporated at the bridgehead position of (3S,5S)-carbapenam carboxylic acid, a downstream product of this compound. acs.org This finding strongly suggests that L-proline is desaturated to form pyrroline-5-carboxylic acid before it is utilized by CarB in the biosynthetic pathway. acs.org
The following table summarizes key isotopic labeling studies that have been instrumental in understanding the formation of this compound.
| Labeled Substrate(s) | Enzyme | Observed Labeled Product | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| D-Glutamate Semialdehyde + Malonyl-CoA | Carboxymethylproline Synthase (CarB) | No this compound formed; only uncoupled turnover of Malonyl-CoA | Demonstrated the strict stereospecificity of CarB for the L-isomer of glutamate semialdehyde. | ox.ac.uk |
| Deuterium-labeled L-Pyrroline-5-carboxylate + Dimethylmalonyl-CoA | Carboxymethylproline Synthase (CarB) | Deuterated (2S,5S)-6,6′-dimethyl-trans-carboxymethylproline | Provided evidence for the C-C bond formation mechanism and helped limit possible reaction pathways. | researchgate.net |
| Deuterium/Tritium labeled L-Proline | Carbapenem Biosynthesis Pathway Enzymes (including CarB) | Labeled (3S,5S)-carbapenam carboxylic acid | Indicated that L-proline is desaturated to pyrroline-5-carboxylic acid prior to its condensation to form the carboxymethylproline ring. | acs.org |
| Labeled L-Glutamate Semialdehyde Derivatives | Carboxymethylproline Synthase (CarB/ThnE) | Selectively deuterated trans-carboxymethylprolines | Confirmed the chemo-enzymatic preparation of the product and allowed detailed study of the enzyme mechanism. | rsc.org |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating (2S,5S)-5-Carboxymethylproline from complex biological matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. In studies of carbapenam (B8450946) synthetase, HPLC has been utilized to study the reactions with different diastereomers of the natural substrate, this compound, and other alpha-amino diacid substrates. nih.gov The method often involves reverse-phase columns and UV detection. internationaloliveoil.orgoiv.int For instance, a typical HPLC setup might use a C18 reverse-phase column with a gradient elution system. oiv.int The mobile phase can be a mixture of water, acetonitrile, and an acid like formic acid, with detection at a specific wavelength, such as 280 nm. internationaloliveoil.orgoiv.int Sample preparation for HPLC analysis typically involves filtering the sample through a membrane filter to remove particulates. oiv.int In some applications, an internal standard, such as syringic acid, is used for accurate quantification. internationaloliveoil.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an invaluable tool for the analysis of this compound. researchgate.netmdpi.com This technique has been instrumental in identifying and quantifying this compound as an intermediate in the biosynthesis of carbapenems. researchgate.net In non-targeted metabolomics studies, LC-MS has been used to identify dynamic changes in metabolites, including (2S,5S)-trans-Carboxymethylproline, during processes like whey fermentation. mdpi.com
LC-MS methods often employ a UHPLC system coupled to a high-resolution mass spectrometer. mdpi.com Chemical isotope labeling, in conjunction with LC-MS, can be used for more precise quantification and identification of metabolites like (2S,5S)-trans-Carboxymethylproline from complex biological samples. tmiclinode.com The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a standard. rsc.org
Spectrometric Approaches for Structural Confirmation and Interaction Studies
Spectrometric techniques are essential for confirming the chemical structure of this compound and for investigating its interactions with other molecules, such as enzymes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. psu.edu It is frequently used in conjunction with liquid chromatography (LC/ESI-MS) for the analysis of complex mixtures. researchgate.net In studies of carbapenam synthetase, ESI-MS has been used to characterize the products of enzymatic reactions. nih.gov The technique can be operated in both positive and negative ion modes, allowing for the detection of a wide range of compounds. psu.edu ESI-MS provides information about the molecular weight of the analyte, which is crucial for its identification. wiley-vch.de
A study investigating the biosynthesis of carbapenems utilized ESI-MS to analyze the products of the CarB enzyme reaction, which synthesizes (2S,5S)-carboxymethylproline. scispace.com In another study, ESI-MS was used to create fingerprint mass spectra of natural products, demonstrating its utility in differentiating complex samples based on their chemical composition. psu.edu
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This technique is particularly useful for the unambiguous identification of compounds in complex mixtures. The fragmentation pattern of a molecule is reproducible and provides insights into its chemical structure. acdlabs.com
In the context of this compound, MS/MS can be used to confirm its identity by comparing its fragmentation pattern to that of a known standard or to predicted fragmentation pathways. For example, in-source fragmentation, a process that can occur in the ESI source, can lead to characteristic neutral losses that aid in the identification of carboxylated metabolites. nih.gov A study on antiviral drugs demonstrated the use of both source-induced dissociation (SID) and collision-induced dissociation (CID) to investigate fragmentation pathways, a similar approach could be applied to this compound. biomedres.us
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Precursor Ion (Parent Ion) | The ion selected for fragmentation in an MS/MS experiment. For this compound, this would typically be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. | Selection of the correct precursor ion is the first step in obtaining a meaningful MS/MS spectrum for structural confirmation. |
| Product Ions (Fragment Ions) | The ions that are formed when the precursor ion breaks apart during fragmentation. | The pattern of product ions is a unique fingerprint of the molecule, allowing for its unambiguous identification. |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion in collision-induced dissociation (CID). | Optimizing the collision energy is crucial for obtaining a rich fragmentation spectrum with structurally informative product ions. |
| Neutral Loss | The loss of an uncharged fragment from the precursor ion. Common neutral losses include H₂O, CO, and CO₂. | Observing specific neutral losses, such as the loss of a carboxyl group from this compound, can provide strong evidence for its structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (for mechanistic insights, not basic properties)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of molecules in solution. While basic NMR is used for structural elucidation, advanced NMR techniques can provide deep mechanistic insights into enzyme-catalyzed reactions and molecular interactions. ox.ac.uk
In the study of this compound, NMR has been used to gain mechanistic insights into its formation catalyzed by carboxymethylproline synthase (CarB). nih.gov Isotopic labeling studies, where specific atoms in a substrate are replaced with their heavier isotopes, can be followed by NMR to trace the fate of these atoms during a reaction, helping to elucidate the reaction mechanism. nih.gov For instance, NMR analysis of the products formed from isotopically labeled substrates was consistent with a cyclization via a 1,4-addition mechanism in the biosynthesis of the carboxymethylproline ring. nih.gov
Furthermore, NMR techniques like saturation transfer difference (STD) and WaterLOGSY can be used to study the binding of ligands, such as this compound, to their protein targets. ox.ac.uk These methods can reveal which parts of the small molecule are in close contact with the protein, providing valuable information about the binding mode and the interactions that stabilize the complex. ox.ac.uk
Biochemical Assays and Enzyme Activity Measurements
Biochemical assays are fundamental to understanding the role of this compound in biological pathways, particularly in the biosynthesis of carbapenem (B1253116) antibiotics. smolecule.comresearchgate.net These assays are designed to measure the activity of enzymes that interact with this compound, providing insights into reaction kinetics, substrate specificity, and inhibition.
A key enzyme in this context is Carbapenam-3-carboxylate synthase (CarA) , which catalyzes the ATP-dependent cyclization of this compound to form (3S,5S)-carbapenam-3-carboxylate. drugbank.comenzyme-database.org The activity of CarA can be measured by monitoring the consumption of ATP or the formation of the product. For instance, a coupled-enzyme assay can be used where the production of AMP (a product of the CarA reaction) is linked to the oxidation of NADH, which can be followed spectrophotometrically. nih.gov
Another crucial enzyme is Carboxymethylproline synthase (CarB) , which synthesizes this compound from malonyl-CoA and L-glutamate semialdehyde. smolecule.comnih.gov Assays for CarB activity often involve incubating the enzyme with its substrates and then detecting the formation of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. nih.govnih.gov
Furthermore, inhibition and substrate specificity studies are common. For example, analogues of this compound can be synthesized and tested to see if they act as substrates or inhibitors of CarA, providing valuable information about the enzyme's active site. enzyme-database.orgnih.gov The effect of mutations on enzyme activity is also frequently assessed using these biochemical assays, as discussed in the context of site-directed mutagenesis.
| Enzyme | Reaction | Assay Principle | Detection Method |
|---|---|---|---|
| Carbapenam-3-carboxylate synthase (CarA) | This compound + ATP → (3S,5S)-Carbapenam-3-carboxylate + AMP + PPi | Monitoring ATP consumption or product formation. enzyme-database.org | Spectrophotometry (coupled assays), HPLC, Mass Spectrometry. nih.gov |
| Carboxymethylproline synthase (CarB) | Malonyl-CoA + L-Glutamate semialdehyde → this compound + CoA | Detecting the formation of this compound. nih.gov | HPLC, Mass Spectrometry. nih.govnih.gov |
Molecular Biology Techniques for Pathway Engineering and Analysis
Molecular biology techniques are indispensable for studying and manipulating the biosynthetic pathway of this compound, which is a precursor to carbapenem antibiotics. nih.govpnnl.gov These techniques allow researchers to clone and express the genes encoding the biosynthetic enzymes, create specific mutations to probe enzyme function, and engineer organisms for enhanced production of valuable compounds. pnnl.govthe-scientist.com
The genes responsible for the biosynthesis of this compound, primarily the carB gene encoding carboxymethylproline synthase, have been identified in various bacteria, such as Pectobacterium carotovorum. ebi.ac.ukresearchgate.net Gene cloning involves isolating this gene of interest and inserting it into a plasmid vector. sigmaaldrich.com This recombinant plasmid can then be introduced into a host organism, typically Escherichia coli, which can be grown in large quantities to produce the enzyme. ebi.ac.uksigmaaldrich.com
The expression of the cloned gene is often controlled by an inducible promoter, allowing researchers to trigger protein production at a desired time. sigmaaldrich.com This overexpression of the enzyme is crucial for obtaining sufficient quantities for biochemical characterization and structural studies. For example, the carB gene has been cloned into expression vectors like pET24a for overproduction in E. coli. nih.gov Successful cloning and expression are often confirmed by techniques such as PCR, restriction enzyme analysis, and SDS-PAGE to verify the presence of the gene and the production of the protein, respectively.
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. neb.com By altering the codons for specific amino acids in an enzyme's active site, researchers can investigate the role of individual residues in substrate binding and catalysis. nih.govthe-scientist.com
In the study of enzymes that interact with this compound, such as carbapenam synthetase (CarA) and carboxymethylproline synthase (CarB), site-directed mutagenesis has been used to identify key catalytic residues. nih.gov For example, specific amino acid residues in CarA, hypothesized to be part of a catalytic dyad, have been mutated to other amino acids (e.g., a tyrosine to a phenylalanine or alanine (B10760859), and a glutamate (B1630785) to an aspartate or glutamine). nih.gov The effect of these mutations on the enzyme's ability to process this compound is then assessed using biochemical assays. A significant decrease or complete loss of activity in a mutant enzyme provides strong evidence for the functional importance of the mutated residue. nih.gov This technique, often accomplished using PCR-based methods, is fundamental for elucidating enzyme mechanisms at the molecular level. nih.govneb.com
| Enzyme | Wild-Type Residue | Mutant Residue | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Carbapenam Synthetase (CPS) | Tyrosine (Y345) | Phenylalanine (F) | Retained β-lactam formation activity. | nih.gov |
| Carbapenam Synthetase (CPS) | Tyrosine (Y345) | Alanine (A) | No detectable product formation. | nih.gov |
| Carbapenam Synthetase (CPS) | Glutamate (E380) | Aspartate (D) | Retained β-lactam formation activity. | nih.gov |
| Carbapenam Synthetase (CPS) | Glutamate (E380) | Alanine (A) | No detectable product formation. | nih.gov |
Advanced Research Applications and Future Directions
Metabolic Engineering for Enhanced Biosynthesis and Diversification
Metabolic engineering strategies are being employed to improve the production of (2S,5S)-5-Carboxymethylproline and to create a wider range of related molecules. This involves modifying both the key enzymes and the host organisms responsible for biosynthesis.
Carboxymethylproline synthase (CMPS), the enzyme responsible for synthesizing this compound, is a primary target for protein engineering. nih.govresearchgate.net As a member of the crotonase superfamily, its mechanism involves the stabilization of enolate intermediates, a feature that researchers are exploiting to create new C-C bonds with high stereocontrol. nih.govresearchgate.net
Researchers have successfully created variants of CMPS, such as CarB from Pectobacterium carotovorum, through site-directed mutagenesis. scispace.com For instance, modifying the active site, including the conserved oxyanion hole, has enabled the enzyme to accept a broader range of substrates beyond its natural partners, L-glutamate semi-aldehyde and malonyl-CoA. nih.govscispace.combrad.ac.uk Structural studies of CarB have been crucial, revealing key residues like Trp79 in the active site. scispace.com Substituting this bulky residue with smaller ones like phenylalanine or alanine (B10760859) has allowed the enzyme to accommodate larger alkyl-substituted malonyl-CoA analogues, leading to the synthesis of novel, functionalized proline derivatives. scispace.com These engineered enzymes have demonstrated the ability to produce substituted N-heterocycles with high diastereomeric excesses. nih.govresearchgate.net This work not only showcases the adaptability of the crotonase scaffold for synthetic purposes but also opens avenues for producing carbapenem (B1253116) precursors with diverse functionalities. brad.ac.ukaun.edu.eg
Table 1: Examples of Engineered Carboxymethylproline Synthase (CarB) Variants and their Applications
| Enzyme Variant | Target Residue/Region | Substrate Analogue Accepted | Product | Reference |
| CarB W79F | Active Site Hydrophobic Face | Alkyl-substituted malonic acids (via MatB coupling) | Alkyl-substituted carboxymethyl-N-heterocycles | scispace.com |
| CarB W79A | Active Site Hydrophobic Face | Alkyl-substituted malonic acids (via MatB coupling) | Alkyl-substituted carboxymethyl-N-heterocycles | scispace.com |
| Engineered CMPS | Oxyanion Binding Site | L-GHP analogues, methylated L-GHP derivatives | 6- and 7-membered carboxymethyl-N-heterocycles, functionalized proline derivatives | nih.govscispace.com |
To move beyond in vitro reactions and create scalable production systems, the entire biosynthetic pathway for carbapenems, which begins with this compound, has been transferred into heterologous hosts like Escherichia coli. researchgate.netresearchgate.net E. coli is a preferred host due to its well-understood genetics, rapid growth, and established tools for metabolic engineering. researchgate.netnih.govmdpi.com
Initial efforts involving the expression of the minimal pathway genes (carA, carB, carC) resulted in low product titers. researchgate.net Subsequent optimization has focused on several key areas. One critical step was overcoming feedback inhibition of enzymes like glutamate (B1630785) 5-kinase (ProB), a key enzyme in the proline precursor pathway, which increased the availability of L-glutamate semialdehyde for the CarB reaction. researchgate.netpnnl.gov Another strategy involved balancing the expression levels of the pathway enzymes using orthogonal promoters to prevent the accumulation of potentially toxic intermediates and to channel the metabolic flux efficiently towards the final product. researchgate.net Furthermore, engineering the host's central metabolism, for instance by redirecting carbon flow towards precursors like acetyl-CoA, has been shown to enhance the production of related compounds. nih.gov These systematic, multi-level engineering approaches have led to significant increases in the production of carbapenem pathway products in E. coli, establishing a platform for the biosynthesis of both natural and novel carbapenem derivatives. researchgate.net
Biocatalytic Exploitation for Stereoselective Synthesis
The enzymes of the carbapenem biosynthesis pathway, particularly CMPS, are being harnessed as powerful biocatalysts for asymmetric synthesis, enabling the creation of complex molecules with precise stereochemistry.
A highly effective strategy for expanding the synthetic utility of CMPS is to couple it with other enzymes in tandem, or one-pot, reactions. brad.ac.ukresearchgate.net This approach allows for the in situ generation of non-natural substrates for CMPS, bypassing the need for complex chemical syntheses of these precursors. scispace.com
One successful pairing involves coupling engineered CMPS variants with an alkylmalonyl-CoA synthetase, MatB. scispace.comresearchgate.net MatB can convert various dicarboxylic acids into their corresponding malonyl-CoA analogues. These are then directly used by the engineered CMPS to create a range of 5- and 6-membered N-heterocycles with alkyl-functionalized side chains. scispace.comresearchgate.netox.ac.uk Another tandem system utilizes crotonyl-CoA carboxylase/reductase (Ccr) to generate specific stereoisomers of substituted malonyl-CoA derivatives, which can then be used by CMPS to achieve even greater stereocontrol in the final product. brad.ac.uk These multi-enzyme cascades have proven effective for producing complex molecules, including precursors to bicyclic β-lactams with three contiguous chiral centers, demonstrating the power of tandem biocatalysis for efficient and stereoselective synthesis. brad.ac.ukresearchgate.net
The inherent catalytic machinery of CMPS is naturally suited for the formation of N-heterocyclic rings. Researchers have exploited this by feeding the enzyme, including its engineered variants, a variety of amino acid aldehyde and malonyl-CoA derivatives. nih.govrsc.org This has led to the successful biocatalytic preparation of a library of functionalized 5-, 6-, and 7-membered N-heterocycles. nih.govrsc.org
The versatility of this approach allows for the introduction of substituents at various positions around the proline ring. scispace.com By using methylated derivatives of L-glutamate semi-aldehyde, for example, it is possible to create carboxymethylproline derivatives with functional groups at the C-2, C-3, C-4, or C-5 positions, even generating products with a quaternary carbon center in a stereoselective manner. scispace.com The N-heterocycles produced through this biocatalytic route can serve as valuable chiral building blocks for pharmaceuticals or be further converted enzymatically, for instance, using a carbapenam (B8450946) synthetase to form bicyclic β-lactams. nih.govrsc.org
Rational Design of Enzyme Inhibitors and Probes Based on Mechanistic Understanding
A deep understanding of the structure and catalytic mechanism of Carboxymethylproline Synthase (CarB) is paving the way for the rational design of specific inhibitors and molecular probes. nih.govresearchgate.net As CarB catalyzes the first committed step in carbapenem biosynthesis, inhibiting this enzyme could be a strategy for controlling the production of these antibiotics. nih.gov
Structural biology has been pivotal, with the crystal structure of CarB revealing a conserved oxyanion hole essential for stabilizing the enolate intermediate formed from malonyl-CoA decarboxylation. nih.gov This detailed active site architecture provides a blueprint for designing transition-state analogue inhibitors. researchgate.netresearchgate.net For example, stable substrate analogues, such as malonyl-aza(dethia)CoA, have been synthesized to act as probes or slow substrates, helping to elucidate enzyme-substrate interactions and reaction dynamics. nih.govpurdue.edu These mechanistic insights, combined with structural data, are critical for designing potent and specific inhibitors and for guiding future protein engineering efforts aimed at creating novel biocatalysts. nih.govgrafiati.com
Unexplored Biological Roles and Metabolic Interconnections
The established role of this compound is as a crucial precursor in the biosynthesis of carbapenem antibiotics, a class of potent β-lactam agents. researchgate.netsmolecule.comresearchgate.net In bacteria such as Pectobacterium carotovorum and Streptomyces cattleya, the enzyme Carboxymethylproline synthase (CarB), a member of the crotonase superfamily, catalyzes the formation of this compound from primary metabolites malonyl-CoA and L-pyrroline-5-carboxylate. researchgate.netnih.govnih.gov This reaction represents the committed step in the pathway, linking central carbon and amino acid metabolism to specialized secondary metabolite production. researchgate.net
Beyond this well-defined pathway, the detection of this compound in organisms not known to produce carbapenems points toward unexplored biological functions.
Presence in Eukaryotic Microbes: Non-targeted metabolomics studies have identified this compound in the yeast Kluyveromyces marxianus during the fermentation of whey. mdpi.comresearchgate.netnih.gov The specific metabolic context and functional significance of the compound in this industrially relevant yeast remain to be elucidated. Its appearance suggests a potential role in yeast amino acid or secondary metabolism that is yet to be characterized. mdpi.comnih.gov
Occurrence in Protozoan Parasites: The compound has been reported as a natural product in the protozoan parasite Trypanosoma brucei, the causative agent of African Trypanosomiasis. smolecule.comnih.gov The metabolic machinery and the biological importance of this compound in the lifecycle or pathogenicity of this parasite are currently unknown. In its insect stage, T. brucei is known to utilize proline as a carbon source for processes like gluconeogenesis, but a direct link to this compound synthesis has not been established. plos.org This finding opens up the possibility that the pathway leading to this molecule could be a target for developing novel anti-trypanosomal therapeutics. mdpi.com
These discoveries in diverse eukaryotic organisms suggest that the metabolic network involving this compound is more widespread and varied than previously understood. Future research may focus on identifying and characterizing the enzymes responsible for its synthesis in these organisms and uncovering its potential roles in cell signaling, development, or adaptation.
Table 1: Documented and Potential Biological Contexts of this compound
| Biological System | Known/Potential Role | Key Precursors | Associated Enzyme (in Bacteria) |
|---|---|---|---|
| Bacteria (Pectobacterium, Streptomyces) | Precursor to carbapenem antibiotics researchgate.netresearchgate.net | Malonyl-CoA, L-Pyrroline-5-Carboxylate nih.gov | Carboxymethylproline synthase (CarB) nih.gov |
| Yeast (Kluyveromyces marxianus) | Unexplored role; detected during whey fermentation mdpi.comresearchgate.net | Not Determined | Not Determined |
| Protozoa (Trypanosoma brucei) | Unexplored role; identified as a natural product smolecule.comnih.gov | Not Determined | Not Determined |
Methodological Advancements in Detection and Characterization
The expanding interest in this compound necessitates the development and application of advanced and sensitive analytical methods for its detection and characterization.
Established methods for identifying and quantifying the compound primarily rely on chromatographic and spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for detecting the compound and its downstream metabolites in complex biological extracts, as demonstrated in studies of engineered biosynthetic pathways. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has been vital for the definitive structural elucidation of this compound and its analogues produced through biocatalysis.
More recent methodological advancements are geared towards higher throughput and novel applications:
High-Throughput Screening (HTS): While specific HTS assays for this compound are not yet widely reported, the principles of HTS are being applied to related areas of drug discovery. researchgate.net The development of fluorogenic substrates and optimized assays for enzymes, such as proteases, provides a framework that could be adapted for the rapid screening of compound libraries against Carboxymethylproline synthase (CarB). nih.govevotec.com Such an assay would accelerate the discovery of enzyme inhibitors or variants with altered substrate specificities for biocatalytic applications.
X-Ray Fluorescence (XRF) Spectrometry: XRF is emerging as a powerful technique for elemental analysis in biological samples and for studying molecular interactions. mdpi.com Patents have described methods using XRF for the high-throughput analysis of the binding between soluble targets and insoluble materials, a principle applicable to screening for molecules that interact with enzymes or other proteins. epo.orggoogleapis.com The technique's sensitivity allows for the detection of elements in minute sample quantities. mdpi.com While direct detection of an unlabeled amino acid like this compound is not a primary application, XRF can be used to study its interaction with metalloenzymes or in binding assays involving tagged molecules. acs.org For instance, X-ray induced decomposition of amino acids has been studied using methods like X-ray photoelectron spectroscopy (XPS), a related surface-sensitive quantitative technique, providing insights into molecular stability under radiation. researchgate.net
Table 2: Analytical Methods for the Study of this compound
| Method | Application | Advantages | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and quantification in biological matrices | High sensitivity and specificity; suitable for complex mixtures | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Provides detailed structural information | - |
| High-Throughput Screening (HTS) Assays | Potential for rapid screening of enzyme modulators | Enables testing of large compound libraries quickly | researchgate.netnih.gov |
| X-Ray Fluorescence (XRF) Spectrometry | Potential for studying binding interactions; elemental analysis | High sensitivity for elements; applicable to high-throughput formats | mdpi.comepo.orgacs.org |
The continued application of these advanced methods will be critical in fully exploring the metabolic significance of this compound across different domains of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
